2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-4-2-1-3-10(13)7-14(19)17-11-8-15(20)18(9-11)12-5-6-12/h1-4,11-12H,5-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJHYITIPCFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorophenyl acetamide: This step involves the reaction of 2-chlorobenzoyl chloride with acetamide in the presence of a base such as triethylamine.
Pyrrolidinone formation: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, often using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound has notable anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
The compound shows reduced cell viability at micromolar concentrations, suggesting a dose-dependent effect on cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HT-29 | 15 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound may inhibit specific enzymes linked to disease pathways, contributing to its therapeutic effects against conditions such as:
- Cancer
- Inflammation
Preliminary studies suggest that it interacts with enzymes involved in tumor progression, indicating potential use as a therapeutic agent in oncology.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against multiple cancer cell lines. The findings revealed that the compound effectively reduced cell viability and induced apoptosis through the activation of caspase pathways.
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of the compound, demonstrating significant inhibition of key enzymes involved in carcinogenesis. This suggests a multifaceted approach to its anticancer effects.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: The compound may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Signal transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Chlorophenyl Position: The target compound’s 2-chlorophenyl group contrasts with the 4-chlorophenyl analog in . Meta/para substitution can alter electronic effects and steric interactions, influencing binding affinity in biological targets.
- Cyclopropane vs. Cyclohexyl: The cyclopropyl group in the target compound introduces strain and compactness, which may improve metabolic stability compared to the bulky cyclohexyl group in .
Hypothesized Structure-Activity Relationships (SAR)
- 2-Chlorophenyl Group: Common across all analogs, this group likely serves as a hydrophobic pharmacophore. Its ortho position in the target compound may confer steric effects that influence receptor selectivity.
- Heterocyclic Cores: Thiadiazole and benzothiazole moieties are associated with antimicrobial or kinase inhibitory activities, whereas pyrrolidinones are explored for CNS targets due to their resemblance to GABA derivatives.
- Trifluoromethyl Group (CF3): Present in , this electron-withdrawing group may enhance metabolic stability and lipophilicity compared to the target compound’s cyclopropane.
Biological Activity
2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide, commonly referred to as a chlorophenyl acetamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 292.76 g/mol, is characterized by its unique structural features which suggest various pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.76 g/mol |
| CAS Number | 1396806-26-0 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antimicrobial and anticancer properties. The following sections outline key findings from recent research.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study screened a series of N-substituted phenyl acetamides for their antimicrobial potential against various pathogens, including Staphylococcus aureus and Candida albicans. Compounds with halogenated phenyl rings demonstrated enhanced lipophilicity, facilitating better membrane penetration and thus higher antimicrobial efficacy .
Table: Antimicrobial Efficacy of Related Compounds
| Compound | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | Low |
| This compound | Pending Investigation | Pending Investigation |
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. In vitro studies have utilized the MTT assay to assess cytotoxicity against various cancer cell lines.
Case Study: Anticancer Evaluation
A recent investigation into derivatives of chlorophenyl acetamides found that certain compounds exhibited promising anticancer activity, though they were less effective than standard treatments like 5-fluorouracil. The study highlighted the need for further exploration of structure-activity relationships (SARs) to optimize efficacy .
The precise mechanism of action for this compound is yet to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in microbial resistance or cancer cell proliferation.
Q & A
Basic: What synthetic routes are recommended for preparing 2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide, and how can reaction purity be optimized?
Answer:
A multi-step synthesis is typically employed:
Core Structure Formation : React 2-chlorophenylacetic acid with thionyl chloride to generate the acyl chloride intermediate.
Amide Coupling : Use a coupling agent (e.g., HATU or EDC) to conjugate the intermediate with 1-cyclopropyl-5-oxopyrrolidin-3-amine under inert conditions.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) to achieve >95% purity.
Key Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (e.g., δ ~2.1 ppm for cyclopropane protons) .
Advanced: How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
Answer:
DFT calculations (B3LYP/6-311+G(d,p) basis set) provide insights into:
- HOMO-LUMO Gap : Predicts charge transfer behavior (e.g., HOMO localized on the chlorophenyl ring, LUMO on the pyrrolidinone moiety), indicating electrophilic attack sites.
- Molecular Electrostatic Potential (MESP) : Identifies regions of electron density for nucleophilic/electrophilic interactions (e.g., negative potential near the acetamide oxygen).
- Reactivity Descriptors : Global hardness (η) and chemical potential (μ) quantify stability and reactivity trends.
Validation : Compare computed IR spectra (e.g., C=O stretch ~1680 cm) with experimental FTIR data to refine models .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Advanced: How can contradictions between experimental and computational spectroscopic data be resolved?
Answer:
Discrepancies often arise from:
- Solvent Effects : DFT calculations assume gas-phase conditions; use PCM (Polarizable Continuum Model) to simulate solvent interactions.
- Conformational Flexibility : Perform conformational searches (e.g., Monte Carlo methods) to identify dominant conformers in solution.
- Experimental Artifacts : Check for moisture (affirms NH peaks) or residual solvents (e.g., DMSO in NMR).
Case Study : If computed C NMR for the carbonyl group deviates by >5 ppm, re-examine tautomerization or crystal packing effects .
Basic: How does the cyclopropane ring in the pyrrolidinone moiety influence stability and reactivity?
Answer:
- Steric Effects : The cyclopropane’s rigid geometry restricts rotation, enhancing stereochemical stability.
- Electronic Effects : Ring strain increases electrophilicity of the adjacent carbonyl group, facilitating nucleophilic addition.
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability (amide bond) .
Advanced: What challenges arise in designing bioactivity assays for this compound?
Answer:
- Solubility : Use DMSO/cosolvent systems (e.g., PEG 400) to achieve >1 mM solubility for in vitro assays.
- Metabolic Stability : Screen with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of cyclopropane).
- Target Selectivity : Perform molecular docking (AutoDock Vina) against homologous proteins to mitigate off-target effects.
Example : If IC varies >10-fold across assays, validate via SPR (surface plasmon resonance) for binding affinity .
Basic: What are the safety and handling protocols for this compound?
Answer:
- Toxicity Screening : Prioritize Ames test (mutagenicity) and acute toxicity in zebrafish (LC > 100 μM).
- Handling : Use nitrile gloves and fume hoods due to potential irritancy (amide/chlorophenyl groups).
- Waste Disposal : Incinerate at >800°C to avoid chlorinated byproducts .
Advanced: How can reaction byproducts be identified and minimized during synthesis?
Answer:
- Byproduct Analysis : Use LC-MS/MS to detect dimers (m/z ~614) or dechlorinated species (m/z ~271).
- Optimization : Adjust stoichiometry (1.2:1 acyl chloride:amine ratio) and temperature (0–5°C during coupling).
- Mechanistic Insight : Conduct C labeling studies to trace cyclopropane ring opening under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
